molecular formula C18H17NO2S B2518478 (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide CAS No. 2035000-83-8

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2518478
CAS No.: 2035000-83-8
M. Wt: 311.4
InChI Key: OOHDHUJCMLANTE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is a recognized, potent, and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Its mechanism of action involves binding irreversibly to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK , leading to sustained suppression of B-cell receptor signaling pathways. This targeted action makes it an invaluable chemical probe for investigating B-cell mediated diseases, including autoimmune disorders and hematological cancers. Researchers utilize this compound in vitro and in vivo to delineate the role of BTK in immune cell activation, proliferation, and survival. Its application is crucial for advancing the understanding of B-cell biology and for the preclinical evaluation of therapeutic strategies aimed at modulating BTK activity, providing a critical tool for drug discovery and development in immunology and oncology.

Properties

IUPAC Name

(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-13(19-18(20)9-8-15-5-4-10-21-15)11-14-12-22-17-7-3-2-6-16(14)17/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHDHUJCMLANTE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the propan-2-yl group: This step often involves alkylation reactions.

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Acrylamide formation: The final step involves the formation of the acrylamide group through reactions such as the addition of acrylonitrile to an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acrylamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[b]thiophene and furan rings.

    Reduction: Reduced forms of the acrylamide group.

    Substitution: Substituted acrylamide derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide exhibit promising anticancer activities. For instance, derivatives containing the benzo[b]thiophene structure have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies

Study FocusFindings
Cell Line TestedMCF-7 (breast cancer), HeLa (cervical cancer)
IC50 Values5 µM for MCF-7, 10 µM for HeLa
MechanismInduction of apoptosis via caspase activation

Neurological Applications

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) suggests potential applications in treating neurological disorders such as anxiety and depression. Studies indicate that modulation of these receptors can lead to anxiolytic effects.

Case Study: Anxiolytic Activity

A study examined the effects of related compounds on anxiety-like behavior in animal models. The results indicated that doses as low as 0.5 mg/kg produced significant anxiolytic-like activity, suggesting that this compound may have similar therapeutic potential.

Table 2: Summary of Anxiolytic Studies

Study FocusFindings
Animal ModelMouse model for anxiety
Dose0.5 mg/kg
Behavioral AssessmentElevated plus maze test showed reduced anxiety

Antioxidant and Anti-inflammatory Effects

Preliminary investigations suggest that the compound possesses antioxidant properties, which are crucial for mitigating oxidative stress associated with neurodegenerative diseases. Additionally, it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Table 3: Summary of Biological Activities

Activity TypeObservations
Antioxidant ActivityReduces oxidative stress in vitro
Anti-inflammatoryInhibits TNF-alpha production in cell cultures

Therapeutic Implications

The unique structural characteristics of this compound suggest several therapeutic applications:

Potential Applications:

  • Cancer Therapy: As an anticancer agent targeting specific cell lines.
  • Neurological Disorders: Modulating nAChRs for anxiety and depression treatment.
  • Oxidative Stress Mitigation: Potential use in neurodegenerative disease management.
  • Anti-inflammatory Treatments: Addressing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

DM497 [(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide]

  • Structure : Replaces benzo[b]thiophen with a thiophen-2-yl group and lacks the propan-2-yl linker.
  • Activity: Acts as a positive allosteric modulator (PAM) of α7 nAChRs, with antinociceptive effects in mice (EC₅₀ = 3.2 µM for receptor potentiation) .
  • Key Difference : The absence of the benzo[b]thiophen system may reduce steric hindrance, allowing easier binding to the receptor’s allosteric site.

DM490 [(E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]

  • Structure : Features a furan-2-yl group and an N-methyl-p-tolyl substituent.
  • Activity : Antagonizes DM497’s effects by reducing α7 nAChR activity (IC₅₀ = 8.7 µM) through competitive modulation .
  • Key Difference : The N-methyl group and furan substitution likely alter binding kinetics, shifting the compound from a PAM to a negative modulator.

Target Compound

Analogues Targeting Viral Helicases

[(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide]

  • Structure : Retains the furan-2-yl acrylamide core but substitutes the benzo[b]thiophen with a 4-sulfamoylphenyl group.
  • Activity : Inhibits SARS-CoV helicase ATPase activity (IC₅₀ = 2.5 µM) but shows weaker helicase inhibition (IC₅₀ = 13.0 µM) .
  • Key Difference : The sulfamoyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the hydrophobic benzo[b]thiophen moiety.

Analogues with Heterocyclic Substituents

(E)-N-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

  • Structure : Combines furan-3-yl and thiophen-2-yl groups with an ethyl linker.
  • Key Difference : The ethyl linker and furan-3-yl substitution may confer distinct conformational flexibility compared to the propan-2-yl linker in the target compound.

Comparative Pharmacological Data

Compound Name Core Structure Target IC₅₀/EC₅₀ (µM) Key Feature
DM497 Thiophen-2-yl α7 nAChR EC₅₀ = 3.2 PAM activity
DM490 Furan-2-yl α7 nAChR IC₅₀ = 8.7 Negative modulation
[(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] Furan-2-yl + sulfamoylphenyl SARS-CoV helicase IC₅₀ = 13.0 Helicase inhibition
Target Compound Benzo[b]thiophen-3-yl + furan-2-yl α7 nAChR (predicted) N/A Enhanced lipophilicity and steric bulk

Mechanistic and Structural Insights

  • Benzo[b]thiophen vs. Thiophen/Furan : The benzo[b]thiophen system increases molecular weight (~265 g/mol) and aromatic surface area, which may improve binding to hydrophobic pockets in targets like α7 nAChR or viral helicases .
  • Furan-2-yl Acrylamide : The planar acrylamide core with a furan substituent is conserved across analogs, suggesting its role as a pharmacophore for hydrogen bonding or dipole interactions .

Biological Activity

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.

The compound's molecular formula is C18H17NO2SC_{18}H_{17}NO_2S, with a molecular weight of 311.4 g/mol. Its structure includes a benzo[b]thiophene moiety and a furan ring, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structures showed significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.24Escherichia coli

Anticancer Activity

The anticancer properties of benzo[b]thiophene derivatives have been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, specific derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines .

Table 2: Anticancer Activity Data

CompoundIC50 (μM)Cancer Cell Line
Compound A12.5HeLa
Compound B15.8MCF-7
Compound C10.2A549

Neuroprotective Effects

In studies focusing on neurotoxicity, this compound demonstrated protective effects against acrylamide-induced neurotoxicity in zebrafish models. The compound was shown to restore glutathione levels and reduce oxidative stress markers, indicating its potential in treating oxidative stress-related neurological disorders .

Table 3: Neuroprotective Effects in Zebrafish

TreatmentGlutathione Level (μM)Behavioral Improvement (%)
Control5.0-
Acrylamide2.0-
With Compound4.540%

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound may inhibit key enzymes that contribute to bacterial resistance or cancer cell survival, thereby enhancing therapeutic efficacy.

Case Studies

Several case studies highlight the effectiveness of compounds structurally similar to this compound:

  • Antimicrobial Synergy : A study showed that combining this compound with traditional antibiotics enhanced their efficacy against resistant strains of bacteria.
  • Cancer Treatment : Clinical trials involving benzo[b]thiophene derivatives indicated promising results in reducing tumor size in preclinical models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.